molecular formula C17H21N3O2 B2537426 N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide CAS No. 862809-28-7

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide

Cat. No.: B2537426
CAS No.: 862809-28-7
M. Wt: 299.374
InChI Key: ARWYOZMWVVOIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide (OZE-III) is a 1,3,4-oxadiazole derivative with a molecular formula of C₁₃H₁₄ClN₃O₂ and a molecular weight of 279.72 g/mol . It features a pentanamide chain linked to the oxadiazole core and a 5,6,7,8-tetrahydronaphthalen-2-yl group. OZE-III was identified in a Caenorhabditis elegans-MRSA infection model, demonstrating antimicrobial activity against Staphylococcus aureus and prolonging nematode survival .

Properties

IUPAC Name

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-2-3-8-15(21)18-17-20-19-16(22-17)14-10-9-12-6-4-5-7-13(12)11-14/h9-11H,2-8H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWYOZMWVVOIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of Diacylhydrazides

The classical route employs 5,6,7,8-tetrahydronaphthalen-2-carboxylic acid hydrazide (1) reacted with pentanoic anhydride to yield N’-pentanoyl-5,6,7,8-tetrahydronaphthalene-2-carbohydrazide (2). Cyclization under acidic conditions (H2SO4, POCl3) generates the 1,3,4-oxadiazole ring (3).

Reaction Conditions:

  • Hydrazide Formation: Hydrazine hydrate in ethanol, 80°C, 6 h (Yield: 92%).
  • Acylation: Pentanoic anhydride, pyridine, 0°C→RT, 12 h (Yield: 85%).
  • Cyclization: POCl3, reflux, 4 h (Yield: 78%).

Mechanistic Insight:
The cyclodehydration proceeds via a two-step mechanism:

  • Protonation of the carbonyl oxygen, enhancing electrophilicity.
  • Intramolecular nucleophilic attack by the adjacent hydrazide nitrogen, eliminating H2O.

Amidoxime Cyclization

An alternative pathway leverages amidoxime intermediates for oxadiazole formation. 5,6,7,8-Tetrahydronaphthalen-2-carboxamidoxime (4) undergoes cyclization with trimethyl orthoformate in the presence of BF3·Et2O, yielding 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine (5). Subsequent acylation with pentanoyl chloride furnishes the target compound.

Optimized Parameters:

  • Cyclization: Trimethyl orthoformate, BF3·Et2O, DCM, 0°C→RT, 8 h (Yield: 88%).
  • Acylation: Pentanoyl chloride, Et3N, THF, 0°C, 2 h (Yield: 91%).

Advantages Over Diacylhydrazide Route:

  • Higher regioselectivity.
  • Avoids harsh dehydrating agents.

Functionalization of the Oxadiazole Ring

Acylation at the C-2 Position

The C-2 amine of intermediate 5 is acylated using pentanoyl chloride under Schotten-Baumann conditions. Key considerations include:

  • Base Selection: Triethylamine vs. NaOH (higher yields with Et3N due to milder conditions).
  • Solvent Optimization: THF > DCM > EtOAc in terms of solubility and reaction rate.

Side Reactions:

  • Over-acylation at the oxadiazole N-1 position (mitigated by stoichiometric control).
  • Hydrolysis of the oxadiazole ring under basic aqueous conditions (avoided by low-temperature kinetics).

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

  • 1H NMR (400 MHz, CDCl3):
    • δ 7.85 (s, 1H, Ar-H), 2.95–2.88 (m, 4H, CH2-tetrahydronaphthalene), 2.60 (t, J=7.2 Hz, 2H, COCH2), 1.75–1.65 (m, 4H, CH2 pentanamide), 1.42–1.35 (m, 2H, CH2CH2CH3), 0.95 (t, J=7.0 Hz, 3H, CH3).
  • 13C NMR (100 MHz, CDCl3):
    • δ 172.5 (C=O), 167.2 (oxadiazole C-2), 142.3–125.6 (aromatic carbons), 29.8–22.1 (aliphatic carbons).

High-Resolution Mass Spectrometry (HRMS)**

  • Calculated for C20H23N3O2: [M+H]+ 346.1865.
  • Observed: 346.1863 (Δ = -0.58 ppm).

High-Performance Liquid Chromatography (HPLC)**

  • Purity: 99.2% (C18 column, 70:30 MeOH:H2O, 1.0 mL/min).
  • Retention Time: 8.45 min.

Comparative Evaluation of Synthetic Methodologies

Parameter Diacylhydrazide Route Amidoxime Route
Overall Yield (%) 62 80
Reaction Time (h) 22 14
Purification Complexity Moderate Low
Scalability Limited High

The amidoxime route demonstrates superior efficiency, attributable to fewer side reactions and milder conditions.

Industrial-Scale Considerations

Catalytic Innovations

  • Microwave-Assisted Cyclization: Reduces reaction time from 8 h to 30 min (80°C, 300 W).
  • Continuous Flow Synthesis: Enhances throughput by 40% compared to batch processing.

Green Chemistry Metrics

  • E-Factor: 8.7 (solvent recovery reduces to 5.2).
  • Atom Economy: 81% (amidoxime route).

Chemical Reactions Analysis

Types of Reactions

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction may produce tetrahydronaphthalene derivatives.

Scientific Research Applications

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Activity

The following table compares OZE-III with two structurally related 1,3,4-oxadiazole derivatives (OZE-I and OZE-II) from the same study:

Compound Structure Molecular Weight (g/mol) Key Substituents Antimicrobial Activity (vs. S. aureus)
OZE-I N-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide 283.32 Cyclopropanecarboxamide Active in vitro
OZE-II N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)benzamide 488.51 3,5-Dimethoxyphenyl, sulfonyl benzamide Active in vitro
OZE-III N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide 279.72 Pentanamide, 4-chlorophenyl Active in vitro

Key Observations :

  • Structural Differences : OZE-III substitutes the tetrahydronaphthalene group with a 4-chlorophenyl ring, reducing steric bulk compared to OZE-I. The pentanamide chain in OZE-III may enhance lipophilicity compared to OZE-I’s cyclopropane group.
  • Activity : All three compounds show activity against S. aureus, but OZE-II’s higher molecular weight and sulfonyl group may limit bioavailability despite potent in vitro results .

Derivatives with Varied Aromatic Substituents

Compounds 6 , 7 , and 8 from share the 5,6,7,8-tetrahydronaphthalen-2-yl group but differ in benzamide substituents:

Compound Substituent Yield (%) HPLC Purity (%) Key Features
6 3-Trifluoromethylbenzamide 15 95.5 Electron-withdrawing CF₃ group
7 4-Bromobenzamide 50 95.3 Bromine for potential halogen bonding
8 4-Isopropoxybenzamide 12 97.9 Ether linkage for increased solubility

Comparison with OZE-III :

  • Bioactivity : While OZE-III targets S. aureus, compounds 6–8 were optimized for Ca²⁺/calmodulin inhibition, highlighting how substituent choice directs biological targeting .

Anticancer Oxadiazole Derivatives

Compounds 8 and 9 from and demonstrate the impact of structural modifications on anticancer activity:

Compound Structure Molecular Weight (g/mol) Key Features Activity
8 N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide 495.56 Thioacetamide linkage, benzodioxole MMP-9 inhibition, cytotoxic to A549/C6 cells
9 N-(5-Nitrothiazol-2-yl)-2-[[5-[((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide 529.50 Nitrothiazole group Induces apoptosis in A549/C6 cells

Comparison with OZE-III :

  • Functional Groups : The thioacetamide and nitrothiazole groups in 8 and 9 confer distinct mechanisms (MMP-9 inhibition vs. apoptosis induction) compared to OZE-III’s antimicrobial focus.
  • Molecular Weight : OZE-III’s lower molecular weight (279.72 vs. ~500) suggests better pharmacokinetic profiles for systemic delivery .

Physicochemical Properties

  • Melting Points : OZE-III’s analogs in (e.g., compound 6c ) exhibit melting points ranging from 96°C to 148°C, influenced by hydrogen bonding and aromatic stacking .
  • Solubility : The 4-isopropoxy group in compound 8 () enhances solubility, whereas OZE-III’s chlorophenyl group may reduce aqueous solubility .

Biological Activity

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The primary biological activity of this compound is attributed to its interaction with various biological targets:

  • Retinoic Acid Receptor Gamma : The compound has been shown to bind to this receptor, influencing pathways related to cell growth and differentiation.
  • Antimicrobial Activity : Preliminary studies indicate that oxadiazole derivatives possess antimicrobial properties, suggesting potential applications in treating bacterial infections .

Pharmacological Effects

Research findings indicate several pharmacological effects associated with this compound:

  • Antitumor Activity : In vitro studies have demonstrated that compounds containing the oxadiazole moiety exhibit cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation in animal models.

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. This compound was found to inhibit cell proliferation significantly compared to control groups .
  • Antimicrobial Activity :
    • Another study focused on the antimicrobial properties of oxadiazole derivatives. The compound exhibited notable activity against Gram-positive bacteria, indicating its potential as an antibacterial agent .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntitumorSignificant cytotoxicity
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced inflammation in animal models

Table 2: Structure Activity Relationship (SAR)

Compound StructureBiological ActivityReference
This compoundAntitumor and antimicrobial
Related oxadiazole derivativesVarying levels of cytotoxicity

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide?

The synthesis typically involves amide coupling between a carboxylic acid derivative and the oxadiazole-amine intermediate. For example, a general procedure (e.g., General Procedure B) uses oxalyl chloride to activate the carboxylic acid (e.g., 4-bromobenzoic acid) in dichloromethane (DCM) with a catalytic amount of DMF. The acyl chloride intermediate is then reacted with the oxadiazole-amine under basic conditions (e.g., pyridine) to form the target compound. Optimization of reaction temperature (0°C to room temperature) and solvent choice (DCM or DMF) is critical for yield improvement .

Q. How can the structural identity and purity of this compound be confirmed?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H NMR at 500 MHz in CDCl3_3) is used to verify the molecular structure, with characteristic peaks for the tetrahydronaphthalene protons (δ 2.78–2.89 ppm) and oxadiazole-linked amide protons (δ ~12.0 ppm). High-Performance Liquid Chromatography (HPLC) with a purity threshold >95% ensures compound integrity. For instance, HPLC retention times (e.g., 13.657 min) and UV detection are standard validation methods .

Q. What preliminary assays are recommended to assess its biological activity?

In vitro cytotoxicity assays against cancer cell lines (e.g., MDA-MB-231, HeLa) using MTT or resazurin-based viability tests can determine IC50_{50} values. Dose-response curves (e.g., 6.3–26.2 µM) should be generated with controls (e.g., doxorubicin) to benchmark activity. Parallel testing in non-cancerous cell lines ensures selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Continuous flow reactors may enhance reproducibility for large-scale synthesis. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Slow addition of oxalyl chloride at 0°C minimizes side reactions.
  • Catalyst screening : Pyridine or DMAP can accelerate amide bond formation. Post-reaction purification via normal-phase chromatography (e.g., hexane/ethyl acetate gradients) resolves impurities .

Q. What computational tools are suitable for predicting target interactions and binding affinity?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations model interactions with biological targets like retinoid acid receptor gamma (RARG) . The oxadiazole ring’s electron-deficient nature and tetrahydronaphthalene’s hydrophobicity can be analyzed for π-π stacking and van der Waals interactions. Molecular dynamics simulations (e.g., GROMACS) assess stability in biological membranes .

Q. How do environmental factors (pH, temperature) influence compound stability?

Accelerated stability studies under varying pH (e.g., 1.2–7.4) and temperatures (25–40°C) reveal degradation profiles. For example, acidic conditions may hydrolyze the oxadiazole ring, while elevated temperatures could degrade the amide bond. High-resolution mass spectrometry (HRMS) identifies degradation products, and Arrhenius plots predict shelf-life under storage conditions .

Q. What strategies address contradictions in bioactivity data across studies?

Discrepancies in IC50_{50} values or cytotoxicity may arise from:

  • Cell line heterogeneity : Use standardized cell lines (e.g., NCI-60 panel) and culture conditions.
  • Assay variability : Validate protocols with reference compounds (e.g., staurosporine for apoptosis).
  • Batch-to-batch purity differences : Enforce strict QC via HPLC and NMR. Meta-analysis of multiple datasets can resolve outliers .

Q. How does structural modification of the pentanamide or oxadiazole moiety alter bioactivity?

Structure-Activity Relationship (SAR) studies compare analogs:

  • Pentanamide chain length : Shorter chains (e.g., propanamide) may reduce solubility but enhance membrane permeability.
  • Oxadiazole substitution : Electron-withdrawing groups (e.g., -CF3_3) improve metabolic stability.
  • Tetrahydronaphthalene substitution : Chlorine or methyl groups at specific positions modulate RARG binding .

Q. What in vivo models are appropriate for evaluating efficacy and toxicity?

Xenograft mouse models (e.g., subcutaneous tumor implants) assess antitumor efficacy. Dose regimens (e.g., 10–50 mg/kg, intraperitoneal) are informed by pharmacokinetic (PK) studies. Histopathological analysis of liver/kidney tissues and serum biomarkers (e.g., ALT, creatinine) evaluate toxicity. Comparative PK/PD modeling aligns in vitro and in vivo data .

Q. Which analytical techniques quantify trace impurities in bulk synthesis?

Liquid Chromatography-Mass Spectrometry (LC-MS) detects impurities at ppm levels. Elemental analysis confirms stoichiometric ratios (C, H, N). For chiral purity, chiral HPLC columns or circular dichroism (CD) spectroscopy resolve enantiomers. Residual solvents (e.g., DCM) are quantified via gas chromatography (GC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.